Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

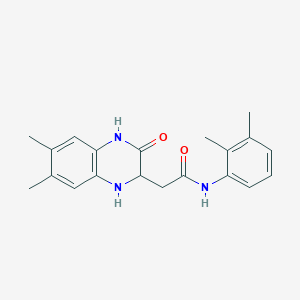

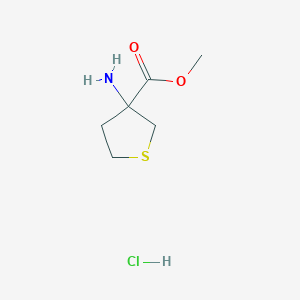

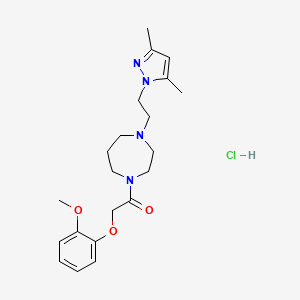

Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate (TDFFPC) is a chemical compound that has gained attention from researchers. It is also known as 1-Boc-piperidine-4-carboxaldehyde . The molecular formula is C17H21F2NO4 and the molecular weight is 341.355.

Synthesis Analysis

The synthesis of similar compounds like 1-Boc-piperidine-4-carboxaldehyde involves reactants such as Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and Selective 5-HT6 antagonists .Molecular Structure Analysis

The molecular structure of TDFFPC is complex due to the presence of multiple functional groups. The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The presence of the difluoro and formylphenoxy groups may contribute to the molecule’s reactivity and biological activity .Physical And Chemical Properties Analysis

TDFFPC is a solid at room temperature . The melting point is not specified in the search results. The molecule’s SMILES string isCC(C)(C)OC(=O)N1CCC(CC1)C=O .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

Tert-butyl piperidine-1-carboxylate derivatives are crucial intermediates in the synthesis of small molecule anticancer drugs. Their synthesis involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, to produce high yields of the target compounds. These intermediates are part of the pathway targeting the PI3K/AKT/mTOR signaling, which is essential for cell growth and survival, thus making them valuable for cancer therapeutics development (Zhang et al., 2018).

Development of Vandetanib Intermediates

Another application involves the synthesis of key intermediates for Vandetanib, a tyrosine kinase inhibitor used in cancer treatment. The process includes acylation, sulfonation, and substitution steps, demonstrating the compound's role in creating targeted therapies for combating cancer (Wang et al., 2015).

Creation of Biologically Active Compounds

Tert-butyl piperidine-1-carboxylate derivatives are also intermediates in synthesizing biologically active compounds like crizotinib, an antineoplastic agent. Their synthesis from starting materials through steps confirmed by spectroscopic methods shows their versatility in pharmaceutical chemistry (Kong et al., 2016).

Synthesis of Enantiopure Derivatives

These compounds are used in synthesizing enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from common precursors. This synthesis is crucial for developing specific, stereochemically defined pharmaceuticals (Marin et al., 2004).

Advanced Materials Development

Beyond pharmaceutical applications, tert-butyl piperidine-1-carboxylate derivatives are investigated for their role in creating advanced materials, such as anion exchange membranes (AEMs) for alkaline fuel cells. Their synthesis and evaluation in terms of stability and conductivity highlight their potential in energy technologies (Olsson et al., 2018).

properties

IUPAC Name |

tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(22)20-6-4-11(5-7-20)23-12-8-14(18)13(10-21)15(19)9-12/h8-11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQPNOOGJRXPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C(=C2)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)

![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)